ENOXACIN GLUCONATE
Description
Properties
CAS No. |
104142-71-4 |
|---|---|
Molecular Formula |
C21H29FN4O10 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Temperature Control
Reaction temperatures profoundly impact yield and purity. For instance, exceeding 60°C in solvent-based methods accelerates degradation, reducing yield by 15–20%. Conversely, temperatures below 20°C prolong reaction times, increasing production costs.
pH Adjustment
Maintaining a pH of 3.5–5.5 during synthesis prevents hydrolysis of the gluconate moiety. Studies show that deviations beyond this range result in a 10–12% loss of active ingredient due to precipitation.
Solvent Selection
Ethanol concentrations >70% (v/v) in recrystallization steps enhance purity but reduce yield by 8–10% due to excessive solute precipitation. Optimal ethanol concentration (50–60%) balances purity (≥98%) and yield (85–90%).
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection at 270 nm is the gold standard for quantifying enoxacin gluconate. The method validates purity (>98%) and detects related substances at <0.2%.
Stability Testing
Accelerated stability studies (40°C/75% RH for 6 months) confirm that enoxacin gluconate injections retain >95% potency, with no significant changes in pH, clarity, or related substances.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Reaction | 80–85 | 98–99 | High | Moderate |
| Solvent-Based | 85–90 | 98–99.5 | Moderate | High |
| Aqueous Formulation | 90–95 | 95–98 | High | Low |
The aqueous method excels in scalability for injectables but requires stringent sterilization. Solvent-based synthesis offers higher purity at elevated costs, while the direct reaction balances cost and yield for oral formulations.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.
Common Reagents and Conditions:
Oxidation: Enoxacin gluconate can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of enoxacin gluconate, which may have enhanced or modified antibacterial properties .
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Activity
Enoxacin gluconate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It functions primarily by inhibiting the bacterial enzyme DNA gyrase, which is crucial for DNA replication and transcription. The compound has been shown to be effective against pathogens such as Escherichia coli and Staphylococcus spp. .
Table 1: Antimicrobial Efficacy of Enoxacin Gluconate
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Moderate | |
| Pseudomonas aeruginosa | Limited |
Pharmacokinetics
Absorption and Distribution
Research has explored the pharmacokinetics of enoxacin gluconate, providing insights into its absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for determining appropriate dosages and potential drug interactions .
Anticancer Applications
Cytotoxicity in Cancer Cells
Enoxacin has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in colorectal cancer cells by modulating microRNA expression, which plays a critical role in cell cycle regulation .
Table 2: Anticancer Activity of Enoxacin
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| Co115 (Colorectal) | Increased apoptosis | |
| A375 (Melanoma) | Inhibition of proliferation | |
| HCT-116 (Colorectal) | Reduced metastasis |
Antiviral Properties
Potential Against Viral Infections
Recent studies have indicated that enoxacin may possess antiviral properties, particularly against viruses like HIV and hepatitis C virus (HCV). Its ability to interfere with viral replication mechanisms makes it a candidate for further research in antiviral therapies .
Case Studies
Clinical Efficacy in Urinary Tract Infections
A clinical study compared a single dose of enoxacin with a three-day treatment regimen for urinary tract infections. Results showed comparable efficacy between the two treatments, with a significant percentage of patients achieving negative urine cultures post-treatment .
Mechanism of Action
Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, enoxacin gluconate prevents the bacteria from replicating their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Pharmacokinetics
- Half-life : 3.2–6 hours (oral) and 4.5 hours (IV) .
- Dosing : 200–600 mg orally, 2–3 times daily, depending on infection severity .
- Adverse Effects : Gastrointestinal disturbances (1.3%) and mild dermatological reactions (0.4%) .
Comparison with Similar Fluoroquinolones
Below is an analysis based on class-wide properties and evidence-specific
Table 1: Key Pharmacokinetic and Pharmacodynamic Properties
*General class data inferred from fluoroquinolone literature; enoxacin-specific data sourced from provided evidence.
Key Differentiators of Enoxacin Gluconate
Metal Ion Interactions: Enoxacin’s availability decreases by 25–30% at pH 1.5 and 9 in the presence of Al³⁺, Fe²⁺, or Ca²⁺, similar to other fluoroquinolones. However, at pH 6.8 (intestinal pH), the reduction is milder (10–15%), suggesting moderate food-drug interaction risks .
CYP Inhibition Profile: Enoxacin strongly inhibits CYP1A2, reducing caffeine clearance by 6-fold . This contrasts with ciprofloxacin (moderate CYP1A2 inhibition) and moxifloxacin (minimal CYP interactions).
Clinical Indications: Unlike later-generation fluoroquinolones (e.g., levofloxacin for pneumonia), enoxacin is primarily used for UTIs and gonorrhea, reflecting its narrower spectrum .
Table 2: Adverse Event Comparison
*Class data from broader literature; enoxacin-specific data from .
Research Findings and Limitations
- Drug Resistance: Enoxacin shows efficacy against methicillin-resistant Staphylococcus epidermidis but is less potent against Staphylococcus aureus compared to newer quinolones .
- Photochemical Clastogenicity: Like other quinolones, enoxacin may induce chromosomal aberrations under UV light, necessitating caution in sun exposure .
Q & A
Q. Methodological Answer :
- Basic : Use in vitro enzymatic assays (e.g., gel electrophoresis for DNA supercoiling inhibition) to quantify topoisomerase II inhibition . Compare minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive strains with other fluoroquinolones using broth microdilution.
- Advanced : Employ RNA-seq or miRNA microarray analysis to profile global miRNA expression in bacterial biofilms pre- and post-treatment. Validate findings with CRISPR-Cas9 knockout models of miRNA-processing enzymes .
Basic Research Question: What in vitro models are appropriate for studying Enoxacin Gluconate’s efficacy against osteoclastogenesis?
Advanced Research Question : How can researchers address conflicting data between 2D cell cultures and 3D organoid models when evaluating Enoxacin Gluconate’s anti-metastatic effects in prostate cancer?
Q. Methodological Answer :
- Basic : Use RAW 264.7 macrophage cells stimulated with RANK-L to quantify TRAP-positive multinucleated osteoclasts via colorimetric assays. Include dose-response curves (0.1–50 μM) and viability controls (MTT assay) .
- Advanced : Reconcile discrepancies by standardizing culture conditions (e.g., oxygen levels, extracellular matrix composition) across models. Apply Bland-Altman analysis to assess agreement between 2D/3D IC50 values .
Basic Research Question: How should researchers statistically analyze dose-dependent inhibition curves for Enoxacin Gluconate’s osteoclast suppression?
Advanced Research Question : What multivariate statistical methods are optimal for reconciling contradictory pharmacokinetic data (e.g., bioavailability vs. renal clearance) across preclinical species?
Q. Methodological Answer :
- Basic : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression software (GraphPad Prism). Report EC50, Hill slope, and R² values with 95% confidence intervals .
- Advanced : Apply mixed-effects modeling or Bayesian hierarchical models to account for interspecies variability. Use Akaike Information Criterion (AIC) to compare model fits .
Basic Research Question: How can the PICOT framework structure a clinical trial evaluating Enoxacin Gluconate’s efficacy in diabetic foot infections?
Advanced Research Question : How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to longitudinal studies on Enoxacin Gluconate’s miRNA-modulating effects in oncology?
Q. Methodological Answer :
- Basic : Define PICOT elements: P (Diabetic patients with Pseudomonas aeruginosa infections), I (IV Enoxacin Gluconate 400 mg/day), C (Ciprofloxacin 500 mg BID), O (Microbiological eradication at 14 days), T (6-month follow-up) .
- Advanced : Assess feasibility via pilot studies measuring miRNA stability in serum exosomes. Ensure ethical compliance by predefining stopping rules for hepatotoxicity (ALT >3× ULN) .
Basic Research Question: What techniques optimize HPLC analysis for assessing Enoxacin Gluconate purity in synthetic batches?
Advanced Research Question : How can researchers validate qPCR protocols for quantifying miRNA-21 expression in Enoxacin Gluconate-treated prostate cancer cells?
Q. Methodological Answer :
- Basic : Use a C18 column with mobile phase (0.1% TFA in acetonitrile:water 30:70). Validate linearity (5–200 μg/mL), precision (%RSD <2%), and LOD/LOQ via ICH guidelines .
- Advanced : Perform MIQE-compliant qPCR: include no-template controls, efficiency curves (90–110%), and reference genes (e.g., GAPDH). Use ΔΔCt method with ≥3 biological replicates .
Basic Research Question: What ethical challenges arise in preclinical studies of Enoxacin Gluconate’s hepatotoxicity using rodent models?
Advanced Research Question : How can researchers mitigate bias when interpreting contradictory in vitro (apoptosis induction) and in vivo (tumor growth promotion) data?
Q. Methodological Answer :
- Basic : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤1.5 cm³). Use stratified randomization to control for sex/weight variability .
- Advanced : Conduct blinded histopathological reviews and apply counterfactual analysis to assess causality. Use GRADE criteria to evaluate evidence strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
